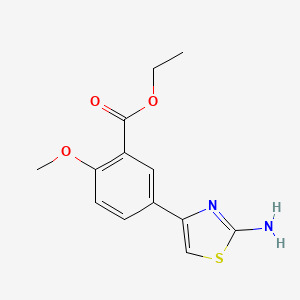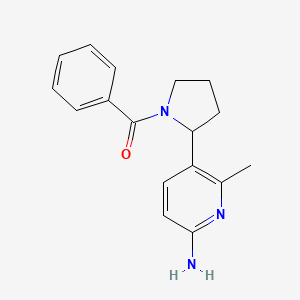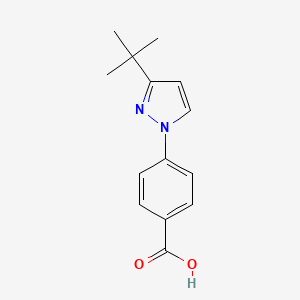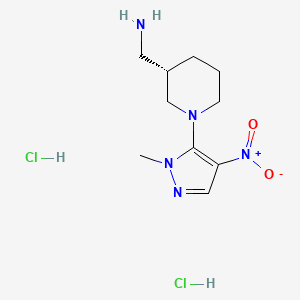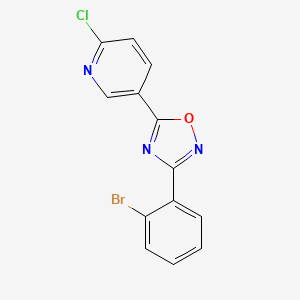
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールは、そのユニークな構造的特徴と様々な分野における潜在的な用途により関心を集めているヘテロ環式化合物です。この化合物は、ブロモフェニル基とクロロピリジニル基で置換されたオキサジアゾール環で構成されており、化学合成および研究のための汎用性の高い分子となっています。
2. 製法
合成経路と反応条件
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールの合成は、通常、適切な前駆体を特定の条件下で環化させることを伴います。一般的な方法の1つは、オキシ塩化リンなどの脱水剤の存在下で、2-ブロモ安息香酸ヒドラジドを6-クロロニコチン酸と反応させることです。反応は中間体ヒドラジドの形成を経て進行し、その後オキサジアゾール環を形成するために環化します。
工業的製造方法
この化合物の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることになります。これには、収率と純度を高くするために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成プラットフォームを導入して、効率性と再現性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with 6-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールは、次のような様々な化学反応を起こす可能性があります。
置換反応: 臭素原子と塩素原子は、求核置換反応または求電子置換反応によって他の置換基で置換することができます。
酸化と還元: この化合物は、酸化と還元反応に参加して、置換基の酸化状態を変更することができます。
カップリング反応: この化合物は、スズキカップリングやヘックカップリングなどのカップリング反応に関与して、より複雑な分子を形成することができます。
一般的な試薬と条件
求核置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬は、塩基性条件下で使用できます。
求電子置換: ルイス酸触媒の存在下での臭素や塩素などの試薬。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
生成する主な生成物
これらの反応から生成する主な生成物は、使用した特定の試薬と条件によって異なります。例えば、ナトリウムメトキシドによる求核置換は、メトキシ置換誘導体をもたらす可能性があり、カップリング反応はビアリール化合物を生成する可能性があります。
科学的研究の応用
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールは、科学研究においていくつかの応用があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗真菌、抗がん特性を持つ生物活性分子としての可能性が調査されています。
医学: 特に特定の生物学的経路を標的にする分子の設計における、創薬における潜在的な使用が検討されています。
工業: そのユニークな構造的特性により、ポリマーや染料などの新素材の開発に利用されています。
作用機序
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などの分子標的に結合して、その活性を調節する可能性があります。この化合物の構造により、特定の結合部位に適合し、生化学的経路や細胞プロセスに影響を与えることができます。例えば、抗菌活性の可能性は、微生物細胞における必須酵素の阻害によるものと考えられます。
6. 類似の化合物との比較
類似の化合物
3-(2-ブロモフェニル)-5-(4-クロロフェニル)-1,2,4-オキサジアゾール: 構造は似ていますが、置換パターンが異なります。
3-(2-ブロモフェニル)-5-(2-クロロピリジン-3-イル)-1,2,4-オキサジアゾール: 塩素原子の位置が異なる、構造の類似性。
3-(2-ブロモフェニル)-5-(6-フルオロピリジン-3-イル)-1,2,4-オキサジアゾール: 塩素原子の代わりにフッ素原子を持つ、構造の類似性。
独自性
3-(2-ブロモフェニル)-5-(6-クロロピリジン-3-イル)-1,2,4-オキサジアゾールは、その特定の置換パターンにより独自性があり、反応性と他の分子との相互作用に影響を与える可能性があります。臭素原子と塩素原子の存在は、選択的な官能基化の可能性を提供し、合成化学と研究用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern.
3-(2-Bromophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a different position of the chlorine atom.
3-(2-Bromophenyl)-5-(6-fluoropyridin-3-yl)-1,2,4-oxadiazole: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization, making it a valuable compound for synthetic chemistry and research applications.
特性
分子式 |
C13H7BrClN3O |
|---|---|
分子量 |
336.57 g/mol |
IUPAC名 |
3-(2-bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |
InChIキー |
UQOYCTVBSZDUGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


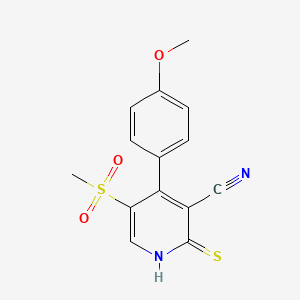
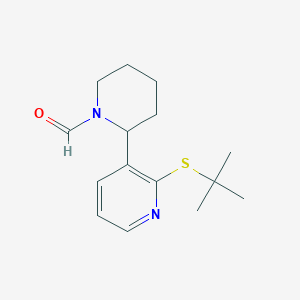
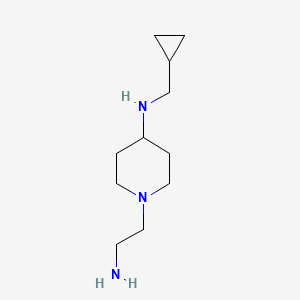
![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)



![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
